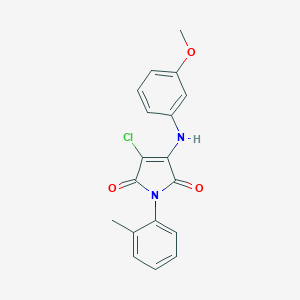

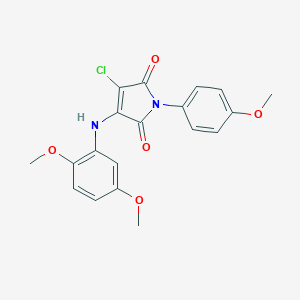

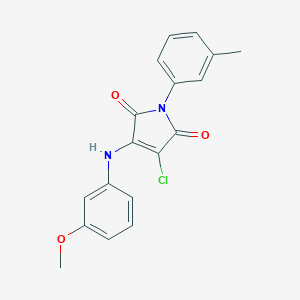

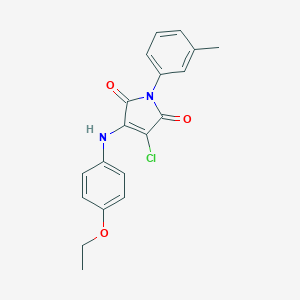

![molecular formula C21H22N6O B380277 7-[4-(dimethylamino)phenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 361481-12-1](/img/structure/B380277.png)

7-[4-(dimethylamino)phenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “7-[4-(dimethylamino)phenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” belongs to a class of heterocyclic compounds known as triazolopyrimidines . These nitrogenous heterocycles play an essential role in various scientific domains, whether they are chemical, biological, or pharmacological . Compounds containing the [1,2,4]-triazolo[1,5-a]pyrimidine ring exhibit biological activity in various therapeutic areas such as anti-cancer, anti-parasitic, antifungal, antiviral, and anti-inflammatory activities .

Synthesis Analysis

Different methods have been developed to access these heterocyclic compounds with nitrogenous rings, such as triazolopyrimidines . In 2021, Pismataro et al. developed efficient one-step procedures for the synthesis of related compounds using acetic acid, ethanol, or DMF at 135 °C .

Molecular Structure Analysis

The ring system of triazolopyrimidines is isoelectronic with that of purines . This structural similarity to some natural compounds such as purine renders [1,2,4]-triazolo[1,5-a]pyrimidines as promising bicyclic systems in order to create new agents for the treatment of various diseases .

Chemical Reactions Analysis

The reactivity of these derivatives has been studied extensively . The synthetic methods often start from aminotriazoles and pyrimidines, leading to heterocyclic systems containing the triazolopyrimidine ring .

作用机制

While the specific mechanism of action for “7-[4-(dimethylamino)phenyl]-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is not mentioned in the retrieved sources, it’s worth noting that compounds containing the [1,2,4]-triazolo[1,5-a]pyrimidine ring exhibit biological activity in various therapeutic areas .

未来方向

The triazolopyrimidine scaffolding has found numerous applications in agricultural chemistry and medicinal chemistry . Given their various bioactivities and structural similarity to some natural compounds such as purine, [1,2,4]-triazolo[1,5-a]pyrimidines are seen as promising bicyclic systems in order to create new agents for the treatment of various diseases . Therefore, the synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance in order to achieve the desired goal .

属性

IUPAC Name |

7-[4-(dimethylamino)phenyl]-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O/c1-14-18(20(28)25-16-7-5-4-6-8-16)19(27-21(24-14)22-13-23-27)15-9-11-17(12-10-15)26(2)3/h4-13,19H,1-3H3,(H,25,28)(H,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQHQGAMALNPIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)N(C)C)C(=O)NC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

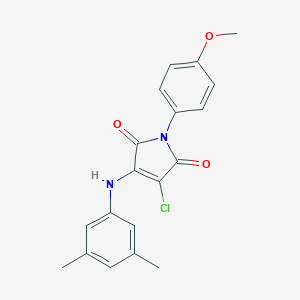

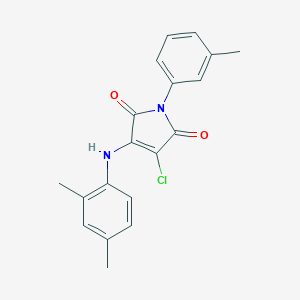

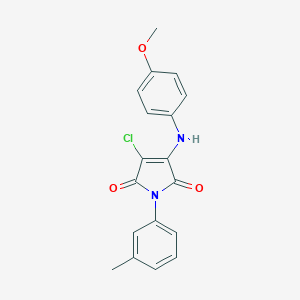

![N-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)amino]-3-chloromaleimide](/img/structure/B380214.png)